4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C15H9ClF2N2. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include hydrazine derivatives, substituted benzaldehydes, and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole
- 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole-1-phenyl
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H13ClF2N2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-fluorophenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C21H13ClF2N2/c22-19-20(14-6-10-16(23)11-7-14)25-26(18-4-2-1-3-5-18)21(19)15-8-12-17(24)13-9-15/h1-13H |
InChI Key |
LNIKORAEUBOBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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